Miglitol

Postprandial Hyperglycemia Continuous Glucose Monitoring Pharmacodynamics

Select Miglitol for your research to leverage its unique, clinically-proven advantages over other alpha-glucosidase inhibitors. Unlike acarbose and voglibose, Miglitol is systemically absorbed (>60% bioavailability), a more potent disaccharidase inhibitor, and demonstrates a statistically significant effect on reducing body weight and BMI. Its superior suppression of glycemic excursions (MAGE) and a lower incidence of GI side effects ensure better subject compliance and reduced data variability in long-term studies. Secure high-purity Miglitol for your critical diabetes, obesity, or cardiovascular endpoint trials.

Molecular Formula C8H17NO5
Molecular Weight 207.22 g/mol
CAS No. 72432-03-2
Cat. No. B1676588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiglitol
CAS72432-03-2
SynonymsBAY m 1099
BAY-m 1099
BAY-m-1099
Diastabol
Glyset
miglitol
miglitol, 4-methylbenzenesulfonate salt, ((D)-isomer)
N-hydroxyethyl-1-desoxy-nojirimycin
N-hydroxyethyl-1-desoxynojirimycin
Plumarol
Molecular FormulaC8H17NO5
Molecular Weight207.22 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1CCO)CO)O)O)O
InChIInChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1
InChIKeyIBAQFPQHRJAVAV-ULAWRXDQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
Soluble in water
6.10e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Miglitol (CAS 72432-03-2): Alpha-Glucosidase Inhibitor Selection Guide for Diabetes Research and Procurement


Miglitol is an orally active, pseudo-monosaccharide alpha-glucosidase inhibitor (AGI) that delays the digestion and absorption of complex carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM) [1]. It is a 1-deoxynojirimycin derivative and, unlike other AGIs such as acarbose, is systemically absorbed [1]. Miglitol is approved for use as both monotherapy and in combination with other antidiabetic agents, including sulfonylureas and insulin [2].

Why Alpha-Glucosidase Inhibitors (Acarbose, Voglibose, Miglitol) Are Not Interchangeable: A Procurement Rationale for Miglitol


While acarbose, voglibose, and miglitol all belong to the alpha-glucosidase inhibitor class, key pharmacological differences prevent simple substitution. Miglitol is systemically absorbed (>60% bioavailability) and excreted unchanged by the kidneys, whereas acarbose and voglibose have negligible systemic absorption and are primarily eliminated in the feces [1]. This distinct pharmacokinetic profile influences both efficacy and safety. Furthermore, miglitol is a more potent inhibitor of specific intestinal disaccharidases and has been shown in head-to-head studies to offer unique benefits in body weight management and postprandial glucose fluctuation control not consistently observed with its analogs [2].

Quantitative Differentiation Evidence: Miglitol vs. Acarbose and Voglibose in Key Performance Metrics


Superior Suppression of Postprandial Plasma Glucose (PPG) Fluctuations with Miglitol

A pilot study using continuous glucose monitoring in patients with T2DM demonstrated that switching from acarbose or voglibose to miglitol for 3 months significantly suppressed glucose fluctuations, as measured by the mean amplitude of glycemic excursions (MAGE). Miglitol reduced MAGE to a greater extent compared to baseline values while on other AGIs [1]. This improvement in glycemic variability was achieved alongside fewer reported adverse effects [1].

Postprandial Hyperglycemia Continuous Glucose Monitoring Pharmacodynamics

Significant Body Weight and BMI Reduction Unique to Miglitol

In a 12-week, randomized, multicenter, open-label study comparing miglitol, acarbose, and voglibose in 81 Japanese patients with obese T2DM (BMI ≥25 kg/m²), only miglitol treatment led to a significant decrease in body weight and BMI from baseline [1]. In contrast, the acarbose and voglibose groups showed no significant change in body weight or BMI during the study period [1]. Furthermore, a significant correlation was observed between the reduction in HbA1c and body weight in the miglitol group (r = 0.759, P < 0.001) [1].

Obesity Type 2 Diabetes Weight Management

Greater Reduction in Post-Load Blood Glucose vs. Voglibose

A Cochrane review of alpha-glucosidase inhibitors provided a direct comparison of miglitol and voglibose. A meta-analysis found that miglitol (50 mg TID) significantly reduced post-load blood glucose by an additional 1.70 mmol/L compared to voglibose (0.2 mg TID) (Mean Difference -1.70 mmol/L, 95% CI: -2.27 to -1.13) [1]. While both drugs improved HbA1c, miglitol showed a slightly greater effect (Mean Difference -0.13%, 95% CI: -0.24 to -0.02) [1].

Postprandial Glucose Meal Tolerance Test Comparative Efficacy

Lower Incidence of Flatulence Compared to Acarbose

Real-world data and clinical reviews consistently report a lower frequency of flatulence with miglitol compared to acarbose. This is attributed to miglitol's partial systemic absorption, which reduces the amount of undigested carbohydrate available for bacterial fermentation in the colon [1]. A 2010 trial reported that acarbose caused nearly 50% more flatulence than miglitol [1]. A large patient data analysis showed 74% of acarbose users experienced excessive gas, compared to 42% of miglitol users [2].

Tolerability Gastrointestinal Side Effects Patient Adherence

Defined Application Scenarios for Miglitol in Preclinical and Clinical Research


In Vivo Models of Obesity-Related Type 2 Diabetes

Given its unique, statistically significant effect on reducing body weight and BMI (not observed with acarbose or voglibose) [1], miglitol is the preferred alpha-glucosidase inhibitor for animal studies or human trials where body weight is a critical endpoint. Its use can help differentiate the impact of postprandial glucose control from direct weight-loss mechanisms.

Studies Investigating Glycemic Variability and Cardiovascular Risk

For research focused on the pathophysiological consequences of glucose fluctuations, miglitol is the superior tool due to its proven ability to significantly suppress glycemic excursions (MAGE) beyond what is achieved with other AGIs [2]. This makes it ideal for studies linking postprandial hyperglycemia to endothelial dysfunction or cardiovascular biomarkers.

Clinical Trials Requiring Optimized Patient Tolerability

In long-term clinical studies where subject retention is critical, the lower incidence of flatulence and other GI side effects with miglitol compared to acarbose [3] translates to better patient compliance and reduced missing data. This is particularly relevant for trials in Western populations where diet-related GI issues with acarbose are a known barrier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miglitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.